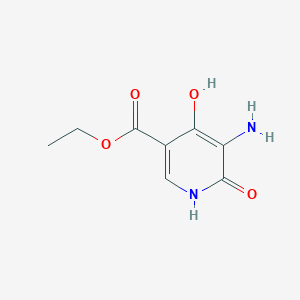

Ethyl 5-amino-4,6-dihydroxynicotinate

Description

Ethyl 5-amino-4,6-dihydroxynicotinate is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of amino and hydroxyl groups on the nicotinate ring. This compound is typically found as a white to yellow solid and is used in various scientific research applications .

Properties

IUPAC Name |

ethyl 5-amino-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQVERFBPLXIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C(=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501142163 | |

| Record name | 3-Pyridinecarboxylic acid, 5-amino-1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501142163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820639-56-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5-amino-1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820639-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-amino-1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501142163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4,6-dihydroxynicotinate can be achieved through several synthetic routes. One common method involves the reaction of ethyl nicotinate with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then subjected to cyclization and subsequent reduction to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is usually carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4,6-dihydroxynicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino and hydroxyl groups on the nicotinate ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Ethyl 5-amino-4,6-dihydroxynicotinate is a chemical compound with applications in scientific research, particularly in chemistry and biology. It serves as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions. Additionally, it is studied for its potential role in inhibiting c-KIT mutations associated with gastrointestinal stromal tumors (GIST).

Synthesis and Characteristics

- Synthesis: One method details the creation of 6-(5-amino-2-ethyl-4,6-dihydroxynicotinate as part of a larger process, achieving a 60% yield .

- Related Compounds: Ethyl 4,6-dihydroxy-5-nitronicotinate is a related compound with a specified preparation method involving a reaction with phosphorus oxychloride and subsequent purification .

Potential Therapeutic Applications

- Cancer Treatment: Compounds including this compound have demonstrated utility in treating various mammalian cancers, especially human cancers such as malignant melanoma, colorectal cancer, ovarian cancer, papillary thyroid carcinoma, lung cancers, kidney cancers, pancreatic cancer, glioblastomas, myeloproliferative diseases, and mesothelioma .

- Treatment of Inflammatory Diseases: These compounds are also useful in treating inflammatory diseases, including rheumatoid arthritis, retinopathies such as diabetic retinal neuropathy and macular degeneration, cardiovascular disease, and metabolic diseases .

- Broader Medical Applications: this compound may be used in medicaments for treating conditions such as hyperproliferative diseases, secondary cancer growth arising from metastasis, hyper-vascularization, inflammation, osteoarthritis, respiratory diseases, stroke, systemic shock, immunological diseases, cardiovascular disease, and diseases characterized by angiogenesis . It may also be used for treating chronic myelogenous leukemia, acute lymphocytic leukemia, gastrointestinal stromal tumors, hypereosinophillic syndrome, and other cancers and ocular diseases .

Other related research and applications

- DNA Gyrase and Topoisomerase IV Inhibitors: Derivatives of dihydroxynicotinate have been explored in the design and synthesis of DNA gyrase and topoisomerase IV inhibitors .

- Antimicrobial Research: The compound is relevant in the context of antibacterial research, specifically related to Enterobacteriaceae and other bacteria .

- Impact of Creatine Supplementation: Research indicates that creatine supplementation does not increase carcinogenic heterocyclic amines (HCAs), challenging previous concerns about cancer risk .

- Further applications: It can be administered through various routes, including oral, parenteral, inhalation, or subcutaneous methods .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4,6-dihydroxynicotinate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Ethyl 4,6-dihydroxynicotinate: Similar in structure but lacks the amino group at the 5-position.

Ethyl nicotinate: Lacks both the amino and hydroxyl groups present in Ethyl 5-amino-4,6-dihydroxynicotinate.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups on the nicotinate ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities .

Biological Activity

Ethyl 5-amino-4,6-dihydroxynicotinate is a compound of interest due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of amino and hydroxyl functional groups. Its structure can be represented as follows:

Research has indicated that this compound may exert its biological effects through various mechanisms:

- Inhibition of Nitric Oxide Production : Studies have shown that related compounds can inhibit nitric oxide (NO) production in immune-activated cells, suggesting a potential pathway for anti-inflammatory activity .

- Kinase Inhibition : The compound has been noted for its ability to inhibit c-KIT kinase activity, which is significant in the treatment of certain cancers, particularly gastrointestinal stromal tumors (GISTs) that exhibit resistance to standard therapies .

Anticancer Activity

A notable aspect of this compound is its potential anticancer properties. It has been investigated for its efficacy against various cancer cell lines:

| Cancer Type | Activity Observed | Reference |

|---|---|---|

| GIST | Inhibition of c-KIT mutations | |

| Other Tumors | Potential anti-proliferative effects |

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has also been documented:

Case Studies and Research Findings

- Case Study on GIST Treatment : A study explored the efficacy of this compound in inhibiting c-KIT mutations associated with GISTs. The findings suggested that this compound could serve as a viable therapeutic option for patients resistant to imatinib therapy .

- In Vitro Studies on NO Production : Research conducted on mouse peritoneal cells demonstrated that derivatives related to this compound could inhibit NO production effectively. This property indicates its potential use in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.